molecular formula C19H21ClN2O2 B2579473 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797842-98-8

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2579473
CAS No.: 1797842-98-8
M. Wt: 344.84
InChI Key: NIDILGHAHZGRGE-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative designed for research applications in infectious disease and enzymology. Its molecular structure, featuring a chlorinated benzamide core linked to a methoxypiperidine-substituted aniline, is associated with potential bioactivity in pharmacological screening. Preliminary research on structurally similar compounds suggests potential application as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin production, and its overactivity is linked to skin pigmentation disorders and neurodegenerative processes in Parkinson's disease . The 3-chlorophenyl motif present in this compound has been identified in other synthetic derivatives as a beneficial structural feature for enhancing tyrosinase inhibitory activity . Furthermore, benzamide analogues incorporating a piperazine ring (a related heterocycle to the methoxypiperidine in this compound) have demonstrated broad-spectrum biological activity in early-stage research. These activities include potency against the malaria parasite Plasmodium falciparum and various Gram-positive and Gram-negative bacteria from the WHO ESKAPE panel of priority pathogens . The piperazinyl moiety is often a critical pharmacophore in these contexts, suggesting the piperidine variant in this compound may share similar research value for anti-infective agent discovery . Researchers are exploring such compounds to address growing challenges like antimalarial and antibiotic resistance. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-9-11-22(12-10-18)17-7-5-16(6-8-17)21-19(23)14-3-2-4-15(20)13-14/h2-8,13,18H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDILGHAHZGRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Preparation of 4-(4-methoxypiperidin-1-yl)aniline: This intermediate can be synthesized by reacting 4-methoxypiperidine with aniline under appropriate conditions.

    Formation of 3-chlorobenzoyl chloride: This can be prepared by reacting 3-chlorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-(4-methoxypiperidin-1-yl)aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3-chlorobenzoic acid and 4-(4-methoxypiperidin-1-yl)aniline.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent targeting neurological disorders, inflammation, and pain management. Its structural characteristics may allow selective interactions with specific biological targets, paving the way for the development of novel drugs.

Research indicates that 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide exhibits significant biological activities, including:

  • Antioxidant Properties : It has been synthesized and analyzed for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.
  • Antibacterial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Potential : Similar compounds have demonstrated antiproliferative effects against cancer cell lines, suggesting that this compound may also inhibit cancer cell growth through specific molecular interactions.

Synthetic Routes

  • Formation of the Piperidine Intermediate : This involves the reaction of piperidine derivatives with appropriate chloro or methoxy-substituted benzamides.
  • Chlorination : The introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Coupling Reaction : The final step involves coupling the chlorinated intermediate with benzamide under suitable conditions to yield the target compound.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study ReferenceFocusFindings
Antioxidant and Antibacterial ActivitiesDemonstrated significant antioxidant capabilities and effectiveness against bacterial strains.
Anticancer ActivityIndicated potential antiproliferative effects on cancer cell lines through receptor interaction mechanisms.
Enzyme Inhibition StudiesHighlighted the compound's ability to inhibit key metabolic enzymes involved in disease progression.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine/Phenyl Moieties

Compound Name Key Substituents Molecular Weight Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound 4-Methoxypiperidine Not reported - - Not reported -
3-Chloro-N-(4-(piperidin-1-yl)phenyl)benzamide Piperidine (no methoxy) 314.81 - - Not reported
3-Chloro-N-(4-sulfonylpiperidinyl)benzamide (1x) Piperidine sulfonyl + benzocycloheptapyridine - 96 130.5–133.0 Not reported
3-Chloro-N-(quinazolin-4-yl)benzamide (15c) Quinazoline-4-yloxy - - - Antitumor (apoptosis-inducing)
N-(3-Chloro-4-fluorophenyl)benzamide Imidazole substituent - - - Anticancer (cervical cancer)
  • Methoxy vs. Non-Methoxy Piperidine: The methoxy group in the target compound likely enhances solubility compared to the non-methoxy analog .
  • Sulfonyl and Heterocyclic Additions : Compound 1x demonstrates that bulky substituents (e.g., sulfonyl, fused rings) increase molecular complexity and may improve target selectivity but reduce synthetic yields.
  • Bioisosteric Replacements : The imidazole-substituted analog highlights how bioisosteric replacements (imidazole for piperidine) can shift activity profiles (e.g., anticancer vs. antimicrobial).

Key Research Findings

Structural Flexibility : The benzamide core tolerates diverse substitutions (piperidine, imidazole, quinazoline), enabling tailored pharmacokinetic and pharmacodynamic properties.

Methoxy Group Impact: Methoxy substituents on piperidine may enhance metabolic stability compared to non-methoxy analogs .

Activity-Structure Relationships :

  • Anticancer : Electron-withdrawing groups (e.g., Cl, CF₃) and planar heterocycles (e.g., quinazoline) correlate with apoptosis induction .
  • Antimicrobial : Hydroxy and halogen groups are critical for disrupting bacterial sulfate metabolism .

Biological Activity

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that include a chloro group and a methoxypiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in treating neurological disorders, inflammation, and pain management.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 335.81 g/mol
  • Key Functional Groups : Chloro group, methoxypiperidine

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antiviral Activity : Studies have shown that derivatives of benzamide can exert antiviral effects against viruses such as HIV-1 and hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
  • Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
  • Neuroprotective Properties : The methoxypiperidine moiety may enhance the compound's ability to interact with neurotransmitter receptors, suggesting potential applications in neuroprotection .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies indicate strong binding affinities to various receptors and enzymes involved in inflammatory pathways and neurotransmission.

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound reveals several key findings:

  • Antiviral Efficacy :
    • In vitro studies demonstrated that similar benzamide derivatives exhibited IC50 values ranging from 5.7 to 12 μM against enteroviruses .
    • The compound's structural analogs have shown promise in inhibiting HBV, suggesting a potential role in developing new antiviral therapies .
  • Anti-inflammatory Activity :
    • Compounds with the methoxypiperidine structure have been reported to significantly reduce inflammation in animal models, indicating that this compound may possess similar therapeutic properties .
  • Neuropharmacological Studies :
    • Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering neuroprotective effects relevant for conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructure DescriptionKey Features
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideContains a methoxy and amino groupExhibits antiviral activity against HBV
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamidesExhibits anti-inflammatory propertiesShares pharmacophore similarities
N-(4-methoxyphenyl)-N'-(piperidin-1-yl)ureaContains piperidine ringInvestigated for anti-inflammatory properties

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide?

The synthesis involves three primary steps:

Piperidine Substitution : Introduce the 4-methoxypiperidine group to a phenyl ring via nucleophilic aromatic substitution or Buchwald-Hartwig amination under Pd catalysis .

Amide Coupling : React 3-chlorobenzoic acid derivatives (e.g., acid chloride) with the substituted aniline intermediate. Common coupling reagents include HBTU/HOBt in THF with Et₃N as a base .

Purification : Use silica gel column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethylether or ethanol .

Q. What analytical methods validate the structure and purity of the compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR: δ 7.74 ppm for benzamide protons; δ 3.80 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks around m/z 385–400 .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers identify and validate the compound’s biological targets (e.g., enzymes)?

  • Enzyme Assays : Test inhibition of bacterial acyl carrier protein synthase (AcpS-PPTase) using radiolabeled substrates (³²P-ATP) .
  • Molecular Docking : Compare binding affinity to homologs (e.g., Staphylococcus aureus AcpS) using Schrödinger Suite or AutoDock .
  • CRISPR-Cas9 Knockout Models : Validate target relevance in bacterial proliferation pathways (e.g., fatty acid biosynthesis) .

Q. How should researchers resolve contradictions in biochemical activity data?

  • Dose-Response Reproducibility : Test multiple batches synthesized under varying conditions (e.g., solvent purity, catalyst ratios) .
  • Orthogonal Assays : Combine enzyme inhibition assays with cellular viability tests (e.g., MIC in E. coli cultures) .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., replacing 4-methoxy with 4-ethoxy) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : Convert the free base to hydrochloride salts using HCl in ethanol .
  • Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles to enhance aqueous solubility .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Piperidine Modifications : Replace 4-methoxy with bulkier groups (e.g., 4-ethoxy) to assess steric effects on target binding .
  • Chlorine Position : Synthesize 2-chloro or 4-chloro analogs to evaluate electronic effects on enzyme inhibition .
  • Amide Linker Replacement : Test urea or sulfonamide linkers for improved metabolic stability .

Q. What precautions are critical for handling this compound in the lab?

  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity in zebrafish models .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and air-sensitive techniques due to potential respiratory irritancy .

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